S-(+)-Arundic Acid
Übersicht
Beschreibung
(2S)-2-Propyloctanoic Acid is an organic compound with the molecular formula C11H22O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the carboxylic acid family, characterized by the presence of a carboxyl group (-COOH). The (2S) configuration indicates the specific spatial arrangement of its atoms, which is crucial for its chemical behavior and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Propyloctanoic Acid typically involves the use of enantioselective catalysts to ensure the correct (2S) configuration. One common method is the asymmetric hydrogenation of prochiral ketones using chiral catalysts. Another approach involves the use of chiral auxiliaries in the alkylation of esters, followed by hydrolysis to yield the desired carboxylic acid.
Industrial Production Methods: Industrial production often employs continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of renewable feedstocks and green chemistry principles is also gaining traction to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-Propyloctanoic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted carboxylic acids.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Propyloctanoic Acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is used in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-Propyloctanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. Its chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity, influencing biochemical pathways. The exact pathways and targets depend on the context of its application, whether in metabolic studies or therapeutic research.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-Propyloctanoic Acid: The enantiomer of (2S)-2-Propyloctanoic Acid, with different spatial arrangement and potentially different biological activity.
2-Methylhexanoic Acid: A structurally similar carboxylic acid with a different alkyl chain length.
2-Ethylhexanoic Acid: Another carboxylic acid with a branched alkyl chain.
Uniqueness: (2S)-2-Propyloctanoic Acid’s uniqueness lies in its specific (2S) configuration, which imparts distinct chemical and biological properties. This configuration can significantly influence its reactivity, interaction with biological molecules, and overall functionality in various applications.
Biologische Aktivität
S-(+)-Arundic Acid, also known as ONO-2506, is a compound that has garnered attention for its neuroprotective properties and its ability to modulate astrocytic functions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential in neurodegenerative diseases, and relevant research findings.
This compound primarily exerts its effects through the modulation of astrocytic functions and the inhibition of S100B protein synthesis. S100B is a calcium-binding protein secreted by astrocytes, which can have neurotrophic effects at low concentrations but becomes neurotoxic at higher levels. The compound's ability to inhibit S100B synthesis is crucial in mitigating neuroinflammation and protecting against neuronal damage.
Key Mechanisms:
- Inhibition of S100B: Arundic acid reduces the synthesis and secretion of S100B in astrocytes, leading to decreased neuroinflammation and protection against excitotoxicity.
- Activation of Signaling Pathways: It enhances the expression of excitatory amino acid transporter 1 (EAAT1) through the activation of the NF-κB, Akt, and ERK signaling pathways. This upregulation is significant for glutamate uptake, which is critical in preventing excitotoxic damage in various neurological conditions .
- Reduction of Reactive Species: Arundic acid has been shown to decrease levels of reactive nitrogen and oxygen species, contributing further to its neuroprotective effects .
Therapeutic Potential
This compound has demonstrated efficacy in various preclinical models related to neurodegenerative diseases:
- Glaucoma Models: In studies involving glaucoma mouse models, this compound prevented retinal ganglion cell death by increasing EAAT1 expression .
- Parkinson’s Disease Models: The compound has shown protective effects against dopaminergic neuronal loss in MPTP-induced models by suppressing S100B expression and reducing oxidative stress .
- Multiple Sclerosis Models: Research indicates that it modulates astrocytosis and demyelination during experimental autoimmune encephalomyelitis (EAE), suggesting potential applications in treating multiple sclerosis .
Research Findings
A summary of significant studies on this compound is presented below:
Study | Findings | Model |
---|---|---|
Arundic acid increases EAAT1 expression | Enhanced glutamate uptake and reduced excitotoxicity | Human astrocyte cultures |
Neuroprotection against MPTP-induced damage | Reduced dopaminergic neuron loss via S100B suppression | Mouse model of Parkinson’s disease |
Modulation of immune response in EAE | Decreased inflammatory markers and improved histological outcomes | Mouse model of multiple sclerosis |
Prevention of retinal ganglion cell death | Increased EAAT1 expression leading to reduced glutamate toxicity | Glaucoma mouse model |
Case Studies
Several case studies have highlighted the effectiveness of this compound in various contexts:
- Case Study 1: In a study on status epilepticus induced by lithium-pilocarpine in young rats, treatment with Arundic acid resulted in significant downregulation of neuroinflammation markers and improved hippocampal tissue integrity .
- Case Study 2: In chronic EAE models, administration of Arundic acid led to a notable reduction in CD68-positive reactive microglia and improved clinical scores, indicating its potential as an immunomodulatory agent .
Eigenschaften
IUPAC Name |
(2S)-2-propyloctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYMCMYLORLIJX-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431147 | |
Record name | (2S)-2-Propyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
807363-10-6 | |
Record name | (2S)-2-Propyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the most successful strategies for synthesizing enantiopure (S)-Arundic acid?
A1: Current research highlights two main strategies for obtaining enantiomerically pure (S)-Arundic acid:
Q2: Has there been any research exploring alternative sustainable synthesis pathways for (S)-Arundic acid?
A3: Yes, recent studies have investigated nickel-electrocatalyzed reductive carboxylation as a sustainable route to enantioenriched propargylic carboxylic acids, including (S)-Arundic acid. This method utilizes CO2 as a C1 source, offering a greener alternative to traditional methods reliant on organometallic reagents. [] Further details on this method and its application in synthesizing (S)-Arundic acid can be found in the following research paper: [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.